Serabelisib (CAS: 1268454-23-4), also known as TAK-117 or MLN1117, is an orally bioavailable, highly selective inhibitor of the class I phosphoinositide 3-kinase alpha (PI3Kα) isoform. With a baseline in vitro IC50 of 15–21 nM against p110α, it is utilized primarily in preclinical oncology and signal transduction research to isolate PI3Kα-dependent pathways from other class I isoforms. Unlike broad-spectrum kinase inhibitors, Serabelisib is engineered for extreme isoform selectivity, making it a critical reagent for studies involving PIK3CA-mutated cell lines and immunocompetent murine models where off-target immune suppression must be minimized [1].
Substituting Serabelisib with pan-PI3K inhibitors (such as Buparlisib) or less selective alpha-inhibitors (such as Alpelisib) introduces significant confounding variables in laboratory workflows. Pan-inhibitors indiscriminately block PI3Kβ, γ, and δ, leading to widespread metabolic disruption and severe impairment of B- and T-cell functions in vivo. Even among alpha-selective comparators, subtle differences in off-target binding to the delta and gamma isoforms can alter immune cell viability and cytokine profiles in co-culture models. Furthermore, Serabelisib exhibits a highly specific, pH-dependent pharmacokinetic profile; failure to account for its distinct formulation requirements—such as its near-total loss of bioavailability when co-administered with gastric pH modulators—will result in catastrophic reproducibility failures in xenograft studies [1].
When selecting a PI3Kα probe for models involving immune cells, the selectivity against PI3Kδ and PI3Kγ is paramount. Serabelisib demonstrates an IC50 of 15 nM for PI3Kα and 13,900 nM for PI3Kδ, yielding a ~926-fold selectivity window. In contrast, the standard-of-care comparator Alpelisib exhibits an IC50 of 5 nM for PI3Kα but hits PI3Kδ at 290 nM, providing only a 58-fold selectivity window. Similarly, Alpelisib's selectivity against PI3Kγ is merely 50-fold (250 nM), whereas Serabelisib maintains a >120-fold buffer (1,900 nM) [1].
| Evidence Dimension | PI3Kα vs PI3Kδ Selectivity Ratio |
| Target Compound Data | Serabelisib: ~926-fold selectivity (α: 15 nM, δ: 13,900 nM) |
| Comparator Or Baseline | Alpelisib: ~58-fold selectivity (α: 5 nM, δ: 290 nM) |
| Quantified Difference | Serabelisib provides a 16-fold greater selectivity window against PI3Kδ compared to Alpelisib. |
| Conditions | In vitro biochemical kinase assays |
Procuring Serabelisib ensures that PI3Kα-dependent tumor signaling can be suppressed without inadvertently inhibiting the PI3Kδ/γ pathways critical for T-cell and B-cell function in syngeneic models.
For in vivo procurement and study design, Serabelisib's absorption profile dictates strict vehicle and co-administration rules. Clinical biopharmaceutics studies reveal that co-administration of Serabelisib with the proton pump inhibitor lansoprazole reduces the area under the curve (AUC) by 98% (geometric mean ratio of 0.02) compared to Serabelisib alone. Furthermore, formulation shifts from capsules to tablets, or fasted to fed states, increase systemic exposure by ~50% [1].
| Evidence Dimension | Relative Bioavailability (AUC ratio) |
| Target Compound Data | Serabelisib + PPI (Lansoprazole): 0.02 AUC ratio |
| Comparator Or Baseline | Serabelisib alone: 1.00 AUC ratio |
| Quantified Difference | 98% reduction in systemic exposure when gastric pH is artificially elevated. |
| Conditions | In vivo pharmacokinetic assessment with and without pH modulation |
Buyers must ensure their in vivo formulation protocols strictly avoid basic excipients or pH-elevating co-treatments to prevent complete loss of compound exposure.
Serabelisib provides a highly binary response based on the genetic driver of the PI3K pathway, making it an excellent mechanistic probe. It potently blocks proliferation and induces apoptosis in tumor cell lines bearing PIK3CA mutations. Conversely, it shows minimal efficacy in PTEN-deficient tumor models, which rely on PI3Kα-independent (often PI3Kβ-driven) constitutive pathway activation. Pan-PI3K inhibitors like Buparlisib will suppress both models indiscriminately [1].
| Evidence Dimension | Pathway Inhibition Efficacy |
| Target Compound Data | Serabelisib: High efficacy in PIK3CA-mutant; no efficacy in PTEN-mutant models |
| Comparator Or Baseline | Pan-PI3K inhibitors: Efficacious in both PIK3CA and PTEN-mutant models |
| Quantified Difference | Complete divergence in efficacy based on PTEN status. |
| Conditions | Murine xenograft models and in vitro tumor cell lines |
Serabelisib is the optimal procurement choice for screening panels designed to differentiate between PIK3CA-driven and PTEN-loss-driven oncogenic signaling.
Because of its ~926-fold selectivity against PI3Kδ and >120-fold selectivity against PI3Kγ, Serabelisib is the preferred PI3Kα inhibitor for use in immunocompetent mice or immune-tumor co-culture assays. It allows researchers to target the tumor's PIK3CA mutation without suppressing the host's B-cell and T-cell responses, a common failure point when using Alpelisib or pan-PI3K inhibitors [1].
Serabelisib's stark efficacy drop-off in PTEN-mutant cell lines makes it an ideal positive control for PIK3CA-dependence and a negative control for PTEN-loss-dependence in large-scale phenotypic screens. Procuring this compound enables precise stratification of drug-response data by genetic background [2].
Due to its extreme sensitivity to gastric pH (98% loss of bioavailability with PPIs), Serabelisib serves as a rigorous benchmark compound for developing novel lipid-based or pH-stabilized drug delivery systems designed to rescue the oral absorption of highly pH-dependent kinase inhibitors [3].